

Glycochenodeoxycholic acid 3-glucuronide structure and properties

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Compound of Interest

Compound Name: Glycochenodeoxycholic acid 3-glucuronide

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An In-depth Technical Guide to **Glycochenodeoxycholic Acid 3-Glucuronide**: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycochenodeoxycholic acid 3-glucuronide (GCDCA-3G) is a significant phase II metabolite of glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid.[1][2] Formed primarily in the liver through glucuronidation, this molecule plays a crucial role in the detoxification and elimination of bile acids, particularly under cholestatic conditions where it facilitates excretion and reduces hepatotoxicity.[3][4] Beyond its detoxification role, GCDCA-3G has emerged as a novel signaling molecule, acting as an agonist for the farnesoid X receptor (FXR).[3] Furthermore, it is a highly sensitive and specific endogenous biomarker for the function of the hepatic uptake transporter OATP1B1 (Organic Anion Transporting Polypeptide 1B1), making it a valuable tool in pharmacogenomic studies and for assessing drug-drug interaction risks.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and biological functions of GCDCA-3G, along with relevant experimental methodologies.

Chemical Structure and Identification

Glycochenodeoxycholic acid 3-glucuronide is classified as a steroid glucuronide conjugate. [7][8] It consists of the glycochenodeoxycholic acid skeleton with a glucuronic acid moiety attached at the 3-hydroxyl position via an O-glycosidic bond.[4][8]

Table 1: Chemical Identifiers for **Glycochenodeoxycholic Acid 3-Glucuronide**

Identifier	Value	Source
Molecular Formula	C₃₂H₅₁NO₁₁	[9]
IUPAC Name	(2S,3S,4S,5R,6R)-6- [[[(3R,5R,7R,8R,9S,10S,13R,1 4S,17R)-17-[(2R)-5- (carboxymethylamino)-5- oxopentan-2-yl]-7-hydroxy- 10,13-dimethyl- 2,3,4,5,6,7,8,9,11,12,14,15,16, 17-tetradecahydro-1H- cyclopenta[a]phenanthren-3- yl]oxy]-3,4,5-trihydroxyoxane- 2-carboxylic acid	[9]
CAS Number	79254-98-1	[9][10]
InChI Key	ABFZMYIIUREPLL- ZWDGUQLWSA-N	[7][11]
SMILES	C--INVALID-LINK-- C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID- LINK--O[C@H]5--INVALID- LINK-- C(=O)O)O)O)O)C">C@@HO) C	[11]

| Synonyms | Glycochenodeoxycholate 3-glucuronide, N-(3alpha,7alpha-dihydroxy-5beta-cholan-24-oyl)-glycine 3-D-glucuronide |[7][9] |

Physicochemical Properties

The addition of the glucuronide moiety significantly increases the hydrophilicity of the parent bile acid, which is critical for its biological function in detoxification and excretion.^[4] Most available physicochemical data are computationally predicted.

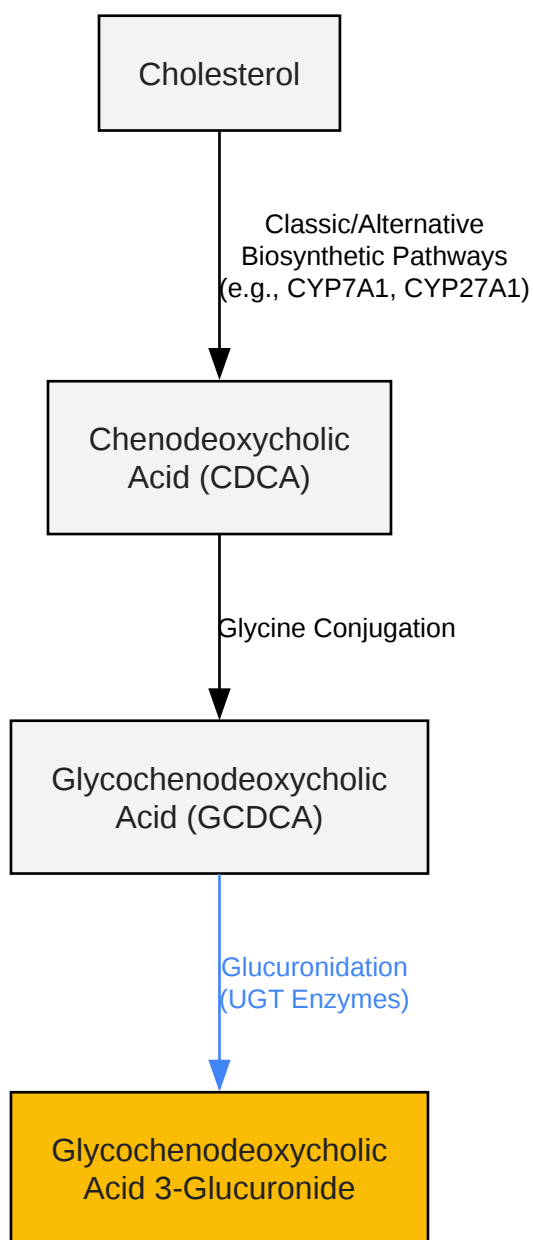
Table 2: Computed Physicochemical Properties of **Glycochenodeoxycholic Acid 3-Glucuronide**

Property	Value	Source
Molecular Weight	625.7 g/mol	[9]
Monoisotopic Mass	625.34621144 Da	[9]
Water Solubility	0.072 g/L	[7]
logP	1.48 (ALOGPS), 1.16 (ChemAxon)	[7]
pKa (Strongest Acidic)	3.29	[7]
Polar Surface Area	203.08 Å²	[7]
Hydrogen Bond Donor Count	7	[7]
Hydrogen Bond Acceptor Count	11	[7]

| Rotatable Bond Count | 9 [\[7\]](#) |

Biosynthesis and Metabolism

Glycochenodeoxycholic acid 3-glucuronide is a product of phase II metabolism.^{[2][12]} Its precursor, glycochenodeoxycholic acid (GCDCA), is a primary bile acid synthesized in the liver from cholesterol and conjugated with glycine.^[1] The final step, glucuronidation, involves the enzymatic transfer of glucuronic acid from UDP-glucuronic acid to the 3-hydroxyl group of GCDCA.^[12] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily within the liver.^{[2][8]} The resulting glucuronide is more water-soluble, facilitating its elimination from the body via urine or feces.^{[12][13]}



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Biosynthesis pathway of **Glycochenodeoxycholic acid 3-glucuronide**.

Biological Functions and Clinical Significance

Role in Detoxification

Glucuronidation is a major pathway for detoxifying bile acids, especially during cholestasis when bile flow is impaired.[3] The conversion of hydrophobic bile acids like GCDCA into more hydrophilic glucuronides like GCDCA-3G is critical.[4] These glucuronidated forms are less

toxic to hepatocytes and are more readily excreted in urine, thereby reducing the liver injury associated with high concentrations of bile acids.[1][3]

Farnesoid X Receptor (FXR) Agonism

Recent studies have revealed that bile acid glucuronides are not merely inert detoxification products. Specifically, the 3-O-glucuronides of chenodeoxycholic acid and lithocholic acid have been shown to act as farnesoid X receptor (FXR) agonists.[3] As an FXR agonist, GCDCA-3G can positively regulate the gene expression of transporter proteins that are critical for bile acid homeostasis, suggesting a role in a protective feedback loop during cholestatic conditions.[3]

Biomarker for OATP1B1 Transporter Function

GCDCA-3G is a substrate for the hepatic uptake transporter OATP1B1.[5] The hepatic uptake of GCDCA-3G from the blood is predominantly mediated by OATP1B1.[5][6] This has significant clinical implications:

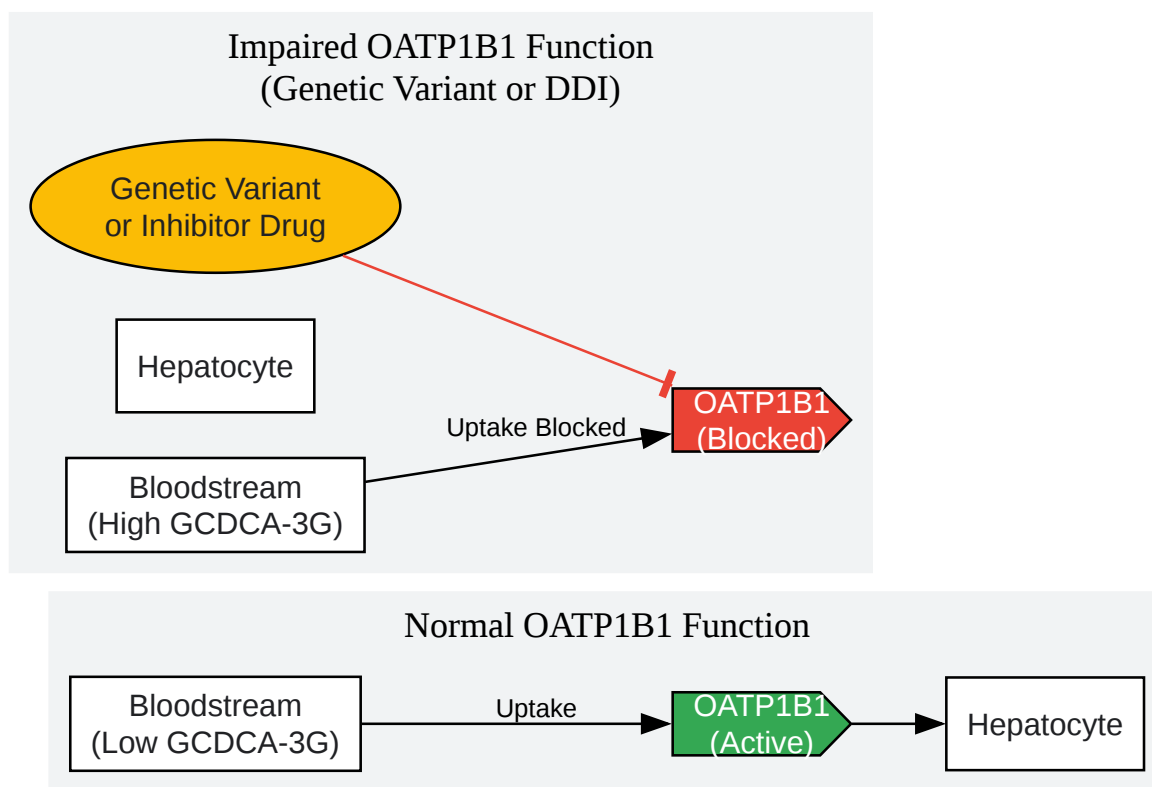
- **Pharmacogenomics:** Genetic variations in the SLCO1B1 gene, which encodes OATP1B1, can impair transporter function. Individuals with reduced-function variants (e.g., c.521T>C) exhibit markedly higher plasma concentrations of GCDCA-3G.[5][14] For instance, the mean plasma concentration of GCDCA-3G was found to be 9.2-fold higher in individuals with the SLCO1B1 c.521C/C genotype compared to those with the c.521T/T genotype.[5]
- **Drug-Drug Interactions (DDIs):** Drugs that inhibit OATP1B1 can block the hepatic uptake of GCDCA-3G, leading to a sharp increase in its plasma levels.[6] This makes GCDCA-3G a highly sensitive and specific endogenous biomarker for assessing the DDI risk associated with OATP1B1 inhibitors.[5][6]

Table 3: GCDCA-3G as a Biomarker for OATP1B1 c.521C/C Genotype

Parameter	Value (Men)	Value (Women)	Source
Optimal Cutoff Value	180 ng/mL	90 ng/mL	[5][14]
Sensitivity	98-100%	98-100%	[5][14]

| Specificity | 100% | >98% |[5][14] |

Functional vs. Impaired OATP1B1 Activity

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Role of GCDCA-3G as a biomarker for OATP1B1 transporter activity.

Association with Liver Disease

While its formation is a protective mechanism, elevated levels of its precursor, GCDCA, are associated with hepatotoxicity, inflammation, and the progression of liver fibrosis in cholestatic diseases.[1][15][16] GCDCA-3G itself is also being investigated as a potential biomarker for conditions like hepatocellular carcinoma (HCC).[10]

Experimental Protocols

Quantification of GCDCA-3G in Plasma by UHPLC-MS/MS

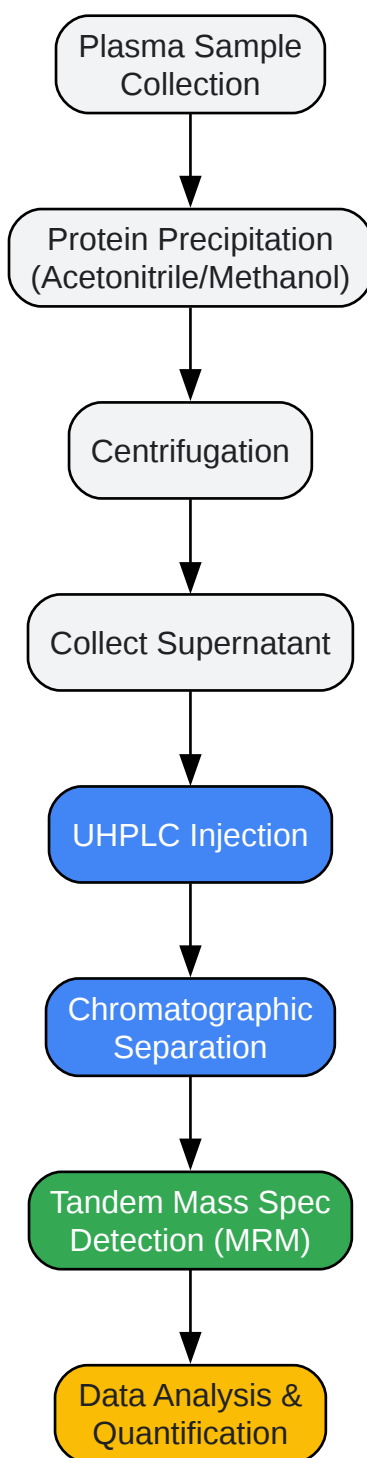
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and accurate technique for quantifying GCDCA-3G in biological matrices.[\[5\]](#)[\[17\]](#)

Objective: To determine the concentration of GCDCA-3G in human plasma samples.

Methodology:

- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples on ice.
 - To a 50 μ L aliquot of plasma, add 150 μ L of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[\[17\]](#)
 - Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
 - Carefully transfer the supernatant to a new vial for analysis.[\[17\]](#)
- Chromatographic Separation (UHPLC):
 - Column: A C18 reversed-phase column is typically used (e.g., Accucore aQ, 50 mm \times 2.1 mm, 2.6 μ m).[\[18\]](#)
 - Mobile Phase A: An aqueous solution with a buffer, such as 2 mM ammonium acetate in water.[\[18\]](#)
 - Mobile Phase B: An organic solvent, such as methanol or acetonitrile.[\[18\]](#)
 - Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over several minutes to elute the analyte.
 - Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.
 - Column Temperature: Maintained at a controlled temperature, for example, 20°C.[\[18\]](#)

- Detection (Tandem Mass Spectrometry):
 - Ionization: Electrospray ionization (ESI) in negative mode is commonly used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for GCDCA-3G and the internal standard are monitored.



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Experimental workflow for GCDCA-3G quantification by UHPLC-MS/MS.

Synthesis of Glycochenodeoxycholic Acid 3-Glucuronide

The limited commercial availability and difficulty of chemical synthesis have historically hindered research.[3] However, new methods are being developed.

- **Chemical Synthesis:** A novel chemical synthesis method has been developed that enables the convenient preparation of bile acid C3-glucuronides in gram-scale quantities, although specific details of the protocol are proprietary.[3] This development is crucial for facilitating further biological and pharmacological studies.[3]
- **Microbial Biotransformation:** This technique uses microorganisms as biocatalysts to perform specific chemical reactions. It has been successfully employed to generate glucuronide metabolites of various compounds, including those where chemical synthesis is challenging due to steric hindrance.[19] Screening panels of microbes against the parent compound (GCDCA) can identify strains capable of performing the desired 3-O-glucuronidation.

Conclusion

Glycochenodeoxycholic acid 3-glucuronide is a multifaceted molecule that extends beyond its role as a simple detoxification product. Its functions as an FXR agonist and a highly specific biomarker for OATP1B1 activity highlight its importance in liver physiology, pharmacogenomics, and drug development. The ability to accurately quantify GCDCA-3G provides a powerful tool for phenotyping patients, predicting drug-drug interactions, and furthering our understanding of cholestatic liver diseases. Continued research, enabled by improved synthetic methods, will undoubtedly uncover more about the complex signaling roles of this and other bile acid glucuronides.

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